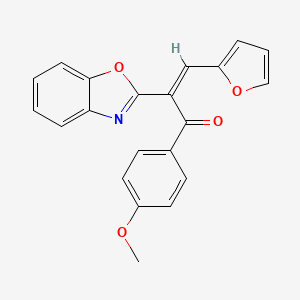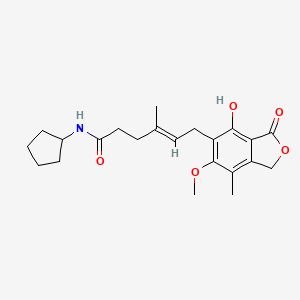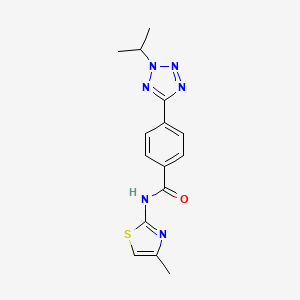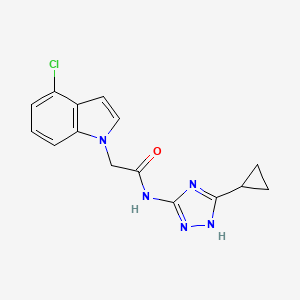
(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a furan ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and an appropriate aldehyde (such as 2-furaldehyde) in the presence of a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated derivatives of the benzoxazole or methoxyphenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule Studies have indicated its efficacy in inhibiting certain enzymes, making it a candidate for drug development
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Further research is ongoing to explore its full pharmacological potential.
Industry
In the materials science industry, the compound’s unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials. Its stability and reactivity profile are advantageous for industrial applications.
Wirkmechanismus
The mechanism of action of (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with various biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-benzoxazol-2-yl-3-(2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(2Z)-2-benzoxazol-2-yl-3-(2-pyridyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.
(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Has a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the furan ring and the methoxyphenyl group in (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique electronic and steric properties These features enhance its reactivity and potential for functionalization compared to similar compounds
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C21H15NO4 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H15NO4/c1-24-15-10-8-14(9-11-15)20(23)17(13-16-5-4-12-25-16)21-22-18-6-2-3-7-19(18)26-21/h2-13H,1H3/b17-13+ |
InChI-Schlüssel |
ZYYWEBGPRFGCRD-GHRIWEEISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12158323.png)


![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide](/img/structure/B12158338.png)

![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158354.png)

![methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B12158366.png)
![(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12158373.png)

![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12158404.png)

